(E)-1-(3-(benzyloxy)-2-hydroxypropyl)-N'-(4-hydroxy-3-methoxybenzylidene)piperidine-4-carbohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1-(2-hydroxy-3-phenylmethoxypropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5/c1-31-23-13-19(7-8-22(23)29)14-25-26-24(30)20-9-11-27(12-10-20)15-21(28)17-32-16-18-5-3-2-4-6-18/h2-8,13-14,20-21,28-29H,9-12,15-17H2,1H3,(H,26,30)/b25-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXGJVDIRXBJDZ-AFUMVMLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2CCN(CC2)CC(COCC3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2CCN(CC2)CC(COCC3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-(benzyloxy)-2-hydroxypropyl)-N'-(4-hydroxy-3-methoxybenzylidene)piperidine-4-carbohydrazide is a synthetic compound with potential pharmacological applications. Its structure includes a piperidine ring, which is known for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 441.5 g/mol
- CAS Number : 478018-53-0
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its anticancer, antibacterial, and enzyme inhibitory properties.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays revealed significant antiproliferative activity against several cancer cell lines.
The compound exhibited selective cytotoxicity towards MCF-7 cells, indicating its potential for targeted cancer therapy.
Antibacterial Activity
The antibacterial properties of the compound were assessed against various bacterial strains. The results indicated moderate to strong activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Enterococcus faecalis | 8 |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents.
Enzyme Inhibition
The compound's ability to inhibit key enzymes was also explored. Notably, it showed significant inhibitory activity against acetylcholinesterase (AChE), an important target in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The structural features of this compound contribute significantly to its biological activities. The presence of the benzyloxy and methoxy groups enhances lipophilicity and may improve membrane permeability, facilitating better interaction with cellular targets.
Case Studies
- Anticancer Efficacy : A study investigated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent.
- Antibacterial Screening : Another case study focused on the antibacterial effects against multi-drug resistant strains of E. coli, showing promising results that warrant further exploration in clinical settings.
Q & A
Basic: What are the key synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Step 1: Formation of the piperidine-4-carbohydrazide core via hydrazide coupling. For example, HBTU or EDC•HCl coupling agents are used under THF or dichloromethane (DCM) solvent with tertiary amines (e.g., Et₃N) to activate carboxyl groups .
- Step 2: Introduction of the benzyloxy-hydroxypropyl moiety through nucleophilic substitution or reductive amination, requiring controlled pH and temperature to avoid side reactions .
- Step 3: Condensation with 4-hydroxy-3-methoxybenzaldehyde to form the hydrazone (E)-isomer, often using catalytic acetic acid in methanol .
Purification is achieved via silica gel chromatography or recrystallization, with yields optimized by monitoring reaction progress via TLC or HPLC .
Basic: How is the compound characterized post-synthesis?
Answer:
Structural validation employs:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm regiochemistry and stereochemistry, with key signals for hydrazone protons (δ 8.2–8.5 ppm) and aromatic benzyloxy groups (δ 6.8–7.4 ppm) .
- Mass spectrometry (HRMS/ESI) to verify molecular ion peaks and isotopic patterns .
- HPLC purity analysis (>95% purity) using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .
Advanced: How to troubleshoot low yields in the coupling reaction during synthesis?
Answer:
Low yields often stem from:
- Incomplete activation of carboxyl groups: Ensure stoichiometric use of coupling agents (e.g., HOBt/EDC•HCl at 1:1.2 molar ratios) and anhydrous conditions .
- Competing side reactions: Monitor pH (optimally 7–8) and temperature (0–25°C) during hydrazide formation to prevent hydrolysis .
- Steric hindrance: Use polar aprotic solvents (e.g., DMF) to improve solubility of bulky intermediates .
Reference control experiments from analogous piperazine derivatives (e.g., adjusting reaction time from 12 to 24 hours) .
Advanced: How to resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?
Answer:
Discrepancies may arise from:
- Tautomerism or rotameric equilibria: Perform variable-temperature NMR (VT-NMR) to identify dynamic processes .
- Trace impurities: Repurify via preparative HPLC or recrystallization in ethanol/water mixtures .
- Stereochemical ambiguity: Compare experimental NMR data with DFT-calculated chemical shifts for (E)- vs. (Z)-isomers . Cross-validate with NOESY/ROESY for spatial proton proximity .
Advanced: What strategies enhance aqueous solubility for bioavailability studies?
Answer:
- Structural modifications: Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the benzyloxy or piperidine positions, as seen in fluorinated benzothiazole analogs .
- Co-solvent systems: Use cyclodextrin inclusion complexes or micellar formulations (e.g., Tween-80/ethanol) .
- Salt formation: Convert to hydrochloride or citrate salts via treatment with HCl or citric acid in ethanol .
Advanced: How to design SAR studies to identify critical pharmacophores?
Answer:
- Analog synthesis: Vary substituents on the benzyloxy (e.g., halogenation) and hydrazone (e.g., methoxy vs. ethoxy) groups .
- Biological testing: Screen analogs for target binding (e.g., enzyme inhibition assays) and cellular efficacy (e.g., IC₅₀ in cancer cell lines) .
- Computational modeling: Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., kinases) .
Advanced: What methods validate target engagement in biological assays?
Answer:
- Surface plasmon resonance (SPR): Measure real-time binding kinetics (ka/kd) between the compound and immobilized target proteins .
- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) in PBS buffer (pH 7.4) .
- Cellular thermal shift assays (CETSA): Monitor protein stability shifts in lysates treated with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
